molecular formula C19H15N5O2 B2443564 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide CAS No. 2034311-05-0

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide

Cat. No.: B2443564
CAS No.: 2034311-05-0
M. Wt: 345.362
InChI Key: UGBYYLVSHZLFEF-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core linked to a benzo[d][1,2,3]triazin-4-one moiety through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

  • Reduction

    • Reduction reactions can target the benzo[d][1,2,3]triazin-4-one core, converting it to more reduced forms. Sodium borohydride is a typical reducing agent used in such transformations.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: NBS or NCS in dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced benzo[d][1,2,3]triazin-4-one derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology

    Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide: shares structural similarities with other quinoline derivatives and benzo[d][1,2,3]triazin-4-one compounds.

Uniqueness

  • The unique combination of the quinoline and benzo[d][1,2,3]triazin-4-one moieties linked by an ethyl chain distinguishes this compound from others. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(17-10-9-13-5-1-3-7-15(13)21-17)20-11-12-24-19(26)14-6-2-4-8-16(14)22-23-24/h1-10H,11-12H2,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBYYLVSHZLFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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